molecular formula C15H14Cl2N2O2S B5135023 1-(3,4-Dichlorophenyl)-3-(3,4-dimethoxyphenyl)thiourea

1-(3,4-Dichlorophenyl)-3-(3,4-dimethoxyphenyl)thiourea

Cat. No.: B5135023
M. Wt: 357.3 g/mol
InChI Key: CJEGFPBYKDEKTF-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-(3,4-dimethoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of dichlorophenyl and dimethoxyphenyl groups attached to a thiourea moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-3-(3,4-dimethoxyphenyl)thiourea typically involves the reaction of 3,4-dichloroaniline with 3,4-dimethoxyphenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-3-(3,4-dimethoxyphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3-(3,4-dimethoxyphenyl)thiourea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(3,4-dimethoxyphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds or covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dichlorophenyl)-3-phenylthiourea
  • 1-(3,4-Dimethoxyphenyl)-3-phenylthiourea
  • 1-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)thiourea

Uniqueness

1-(3,4-Dichlorophenyl)-3-(3,4-dimethoxyphenyl)thiourea is unique due to the presence of both dichlorophenyl and dimethoxyphenyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s reactivity and potential for diverse applications compared to similar compounds with only one of these substituents.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O2S/c1-20-13-6-4-10(8-14(13)21-2)19-15(22)18-9-3-5-11(16)12(17)7-9/h3-8H,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEGFPBYKDEKTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=S)NC2=CC(=C(C=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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